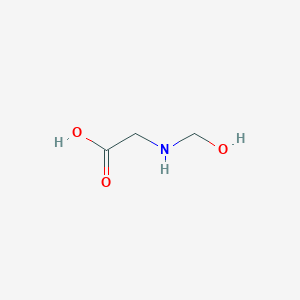
n-(Hydroxymethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)glycine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Stabilization of Peptide Structures
Research has shown that n-(Hydroxymethyl)glycine can stabilize peptide structures, particularly in the formation of β-sheet configurations. By incorporating this compound residues into peptide backbones, researchers have observed enhanced stability due to strong interstrand hydrogen bonds. These findings suggest potential applications in designing biomimetic foldamers, which can mimic native protein structures more effectively .
1.2 Role in Metabolomics
N-Acyl glycines, including derivatives of this compound, are critical metabolites involved in detoxification processes within the human body. They have been utilized in targeted metabolomics analysis to monitor metabolic diseases. A novel method involving liquid chromatography-mass spectrometry (LC-MS) has been developed for the detection of these metabolites, facilitating their application in clinical diagnostics .
Pharmaceutical Applications
2.1 Anticancer Research
Recent studies have highlighted the anticancer properties of this compound. In experimental models of breast cancer, this compound demonstrated significant induction of apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores its potential as a therapeutic agent in cancer treatment.
2.2 Antimicrobial Efficacy
The compound has also been evaluated for its antimicrobial properties against resistant bacterial strains. Studies indicate that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial therapies .
Environmental Applications
3.1 Herbicide Development
This compound has been explored as a precursor in the synthesis of glyphosate herbicides. This application highlights its utility in agricultural chemistry and pest management strategies .
Case Studies
Propiedades
Número CAS |
15874-34-7 |
|---|---|
Fórmula molecular |
C3H7NO3 |
Peso molecular |
105.09 g/mol |
Nombre IUPAC |
2-(hydroxymethylamino)acetic acid |
InChI |
InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |
Clave InChI |
WBTIFBJEYFLFFW-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCO |
SMILES canónico |
C(C(=O)O)NCO |
Key on ui other cas no. |
15874-34-7 |
Sinónimos |
monomethylolglycine sodium hydroxymethylglycinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















